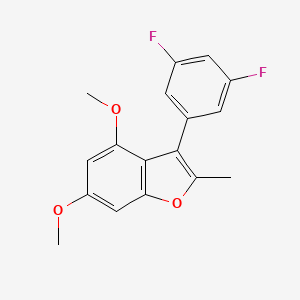
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a benzofuran core substituted with a 3,5-difluorophenyl group, two methoxy groups, and a methyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-difluorophenylboronic acid, which is then subjected to Suzuki-Miyaura cross-coupling reactions with appropriate benzofuran derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the benzofuran ring.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism . Additionally, it may interact with various receptors and ion channels, affecting cellular signaling pathways and leading to its observed biological effects.
Comparación Con Compuestos Similares
3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be compared with other similar compounds, such as:
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also contain difluorophenyl and dimethoxyphenyl groups and are studied for their anticancer activities.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran lies in its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
922140-90-7 |
|---|---|
Fórmula molecular |
C17H14F2O3 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
3-(3,5-difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C17H14F2O3/c1-9-16(10-4-11(18)6-12(19)5-10)17-14(21-3)7-13(20-2)8-15(17)22-9/h4-8H,1-3H3 |
Clave InChI |
HQNJSGXQZXDRSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)


![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
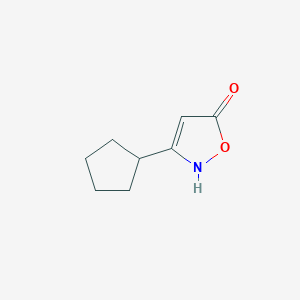
![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)
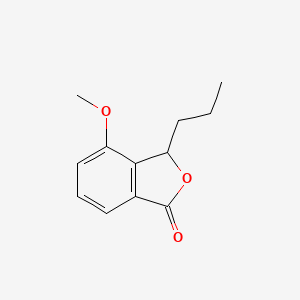
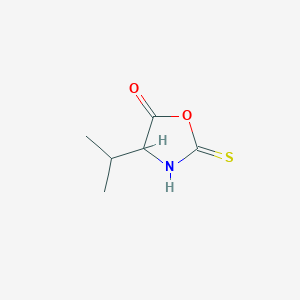
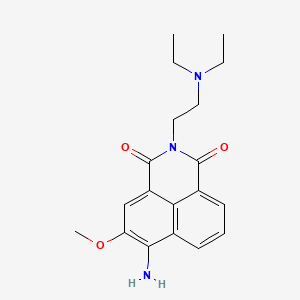
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
